

An In-depth Technical Guide to 2-Hepten-4-one

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Compound of Interest

Compound Name: 2-Hepten-4-one

Cat. No.: B14161202

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Hepten-4-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

2-Hepten-4-one is an organic compound classified as a ketone.^[1] The fundamental molecular and physical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C7H12O	[2] [3] [4] [5] [6]
Molecular Weight	112.17 g/mol	[2] [6]
Alternate Molecular Weight	112.1696 g/mol	[3] [5]
IUPAC Name	(E)-hept-2-en-4-one	[2]
CAS Number	4643-25-8	[3] [5]
Appearance	Colourless liquid	[2]
Aroma	Pungent	[2]

Experimental Protocols

While specific synthesis protocols for **2-Hepten-4-one** are not readily available in the provided search results, a representative experimental protocol for a structurally similar compound, 6-

methyl-4-hepten-2-one, can be adapted. This synthesis proceeds via an aldol condensation reaction between acetone and isobutyraldehyde.^[7]

Materials:

- Acetone
- Isobutyraldehyde
- Aqueous sodium hydroxide solution
- Diethyl ether
- Dilute hydrochloric acid
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel. Acetone and the aqueous sodium hydroxide solution are combined in the flask and cooled to 0-5 °C in an ice bath.^[7]
- **Controlled Addition:** Isobutyraldehyde is added dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate.^[7]
- **Reaction:** After the addition is complete, the reaction is allowed to stir at room temperature for 12-24 hours.^[7]
- **Workup:** The reaction mixture is neutralized with a dilute acid (e.g., HCl) until it is slightly acidic. The mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether. The organic layer is washed with water and then with brine.^[7]
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.^[7]

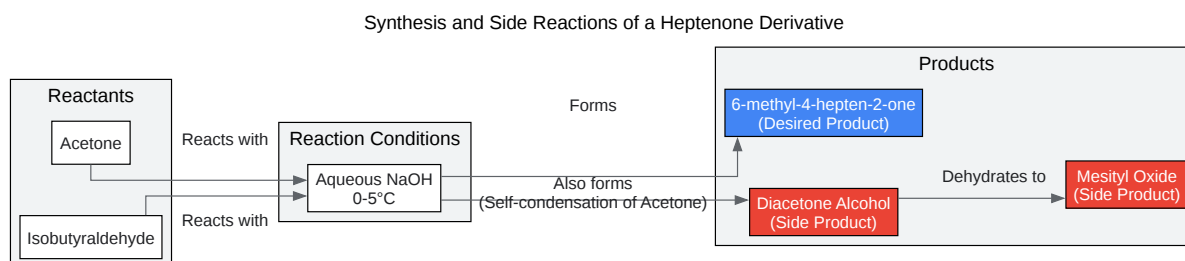
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield the final product.[7]

Analytical Methods

Gas chromatography is a common analytical technique used for the separation and analysis of **2-Hepten-4-one**. [3][5]

Visualized Workflow: Synthesis and Competing Reactions

The following diagram illustrates the workflow for the synthesis of a heptenone derivative via aldol condensation, including potential side reactions that can affect the yield of the desired product.



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Caption: Synthesis workflow of a heptenone derivative showing the main reaction and potential side reactions.

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